3-(Dipropylamino)-2,2-dimethylpropanal
Description
3-(Dipropylamino)-2,2-dimethylpropanal is a branched aliphatic aldehyde derivative containing a tertiary amine group (dipropylamino) at the third carbon position.
Properties
CAS No. |
5467-59-4 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-(dipropylamino)-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H23NO/c1-5-7-12(8-6-2)9-11(3,4)10-13/h10H,5-9H2,1-4H3 |
InChI Key |
NXXKEJGMXCXBBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(C)(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-2,2-dimethylpropanal typically involves the reaction of 2,2-dimethylpropanal with dipropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)-2,2-dimethylpropanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The dipropylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Dipropylamino)-2,2-dimethylpropanal has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with various receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3-Fluorophenyl)-2,2-dimethylpropanal
- Structure: Differs by replacing the dipropylamino group with a 3-fluorophenyl ring.
- Properties : Molecular weight = 180.22 g/mol; purity ≥95%; discontinued commercial availability .
- Applications: No specific uses stated, but fluorinated aromatic aldehydes are often intermediates in drug synthesis.
3-(4-Ethylphenyl)-2,2-dimethylpropanal
- Structure: Contains a 4-ethylphenyl group instead of dipropylamino.
- Properties: Known synonym Florazone; used as an odorant in antiperspirants .
- Applications : Valued in fragrance chemistry for its stability and low volatility.
Other 2,2-Dimethylpropanal Derivatives
- Example: (1E)-2,2-dimethylpropanal oxime (C₅H₁₁NO) and siloxy-modified variants (e.g., 3-[[tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpropanal).
- Properties : Oxime derivatives are typically used as protective intermediates in organic synthesis .
Comparative Table
| Compound | Substituent | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 3-(Dipropylamino)-2,2-dimethylpropanal | Dipropylamino | Not available | Hypothesized as a synthetic intermediate |
| 3-(3-Fluorophenyl)-2,2-dimethylpropanal | 3-Fluorophenyl | 180.22 | Pharmaceutical research |
| 3-(4-Ethylphenyl)-2,2-dimethylpropanal | 4-Ethylphenyl | Not available | Fragrance industry |
| (1E)-2,2-dimethylpropanal oxime | Oxime functional group | 101.15 | Organic synthesis |
Research Findings and Limitations
- This may affect solubility and reactivity in catalytic processes .
- Commercial Status: Unlike 3-(4-Ethylphenyl)-2,2-dimethylpropanal (used industrially), the dipropylamino variant lacks documented commercial or research utilization in the provided evidence.
- Synthesis Challenges: Tertiary amino aldehydes often require specialized protection-deprotection strategies, as seen in siloxy-modified analogs .
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